molecular formula C7H4BrF3O2S B12846201 4-Bromo-3-(trifluoromethyl)benzenesulfinic acid

4-Bromo-3-(trifluoromethyl)benzenesulfinic acid

Cat. No.: B12846201
M. Wt: 289.07 g/mol
InChI Key: WOLPVZGNPJGCNB-UHFFFAOYSA-N
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Description

4-Bromo-3-(trifluoromethyl)benzenesulfinic acid: is an organosulfur compound characterized by the presence of a bromine atom, a trifluoromethyl group, and a sulfinic acid group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3-(trifluoromethyl)benzenesulfinic acid typically involves the reaction of bromobenzene with sulfinic acid. One common method includes the oxidation of p-sulfuric acid to sulfinic acid, followed by its reaction with bromobenzene in a reactor .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-3-(trifluoromethyl)benzenesulfinic acid can undergo various chemical reactions, including:

    Oxidation: Conversion to sulfonic acids.

    Reduction: Formation of corresponding sulfides.

    Substitution: Reactions with nucleophiles to replace the bromine atom.

Common Reagents and Conditions:

    Oxidation: Typically involves oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Commonly uses reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Often employs nucleophiles like amines or thiols under basic conditions.

Major Products:

    Oxidation: Produces sulfonic acids.

    Reduction: Yields sulfides.

    Substitution: Forms various substituted benzene derivatives.

Scientific Research Applications

4-Bromo-3-(trifluoromethyl)benzenesulfinic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Bromo-3-(trifluoromethyl)benzenesulfinic acid involves its interaction with molecular targets through its functional groups. The sulfinic acid group can participate in redox reactions, while the bromine and trifluoromethyl groups can influence the compound’s reactivity and binding properties. These interactions can affect various biochemical pathways, although detailed mechanisms are still under investigation.

Comparison with Similar Compounds

  • 4-Bromo-3-(trifluoromethyl)benzenesulfonyl chloride
  • 4-Bromo-3-fluorobenzenesulfonyl chloride
  • 2-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride

Comparison: 4-Bromo-3-(trifluoromethyl)benzenesulfinic acid is unique due to the presence of the sulfinic acid group, which imparts distinct chemical reactivity compared to sulfonyl chlorides. The trifluoromethyl group enhances its electron-withdrawing properties, making it a valuable intermediate in various synthetic applications .

Properties

Molecular Formula

C7H4BrF3O2S

Molecular Weight

289.07 g/mol

IUPAC Name

4-bromo-3-(trifluoromethyl)benzenesulfinic acid

InChI

InChI=1S/C7H4BrF3O2S/c8-6-2-1-4(14(12)13)3-5(6)7(9,10)11/h1-3H,(H,12,13)

InChI Key

WOLPVZGNPJGCNB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1S(=O)O)C(F)(F)F)Br

Origin of Product

United States

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